molecular formula C12H16N2O4 B3954457 N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide

N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide

Cat. No.: B3954457
M. Wt: 252.27 g/mol
InChI Key: VMFYAPIJHGBIKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a nitro group, a methoxy group, and a methyl group attached to a benzene ring, along with an amide functional group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-4-methyl-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-8-4-5-10(6-11(8)14(16)17)12(15)13-9(2)7-18-3/h4-6,9H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYAPIJHGBIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(C)COC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide typically involves the following steps:

    Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated sulfuric acid and nitric acid.

    Amidation: The nitrobenzene derivative is then subjected to amidation. This involves reacting the nitrobenzene with an amine (2-methoxy-1-methylethylamine) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Sodium hydroxide, methanol as solvent.

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

    Reduction: 4-methyl-3-amino-N-(2-methoxy-1-methylethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Hydrolysis: 4-methyl-3-nitrobenzoic acid and 2-methoxy-1-methylethylamine.

Scientific Research Applications

N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The amide bond allows the compound to form hydrogen bonds with proteins, potentially inhibiting their function. The methoxy group can enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxy-1-methylethyl)-4-methylbenzamide: Lacks the nitro group, resulting in different reactivity and applications.

    N-(2-methoxy-1-methylethyl)-3-nitrobenzamide: Similar structure but with the nitro group in a different position, affecting its chemical properties and biological activity.

Uniqueness

N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and methoxy groups enhances its versatility in various chemical reactions and research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxy-1-methylethyl)-4-methyl-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.